ethyl 2-bromo-6-formyl-4-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate
Overview
Description
Ethyl 2-bromo-6-formyl-4-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate is a heterocyclic compound that contains a thieno[3,2-b]pyrrole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-bromo-6-formyl-4-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the bromination of a thieno[3,2-b]pyrrole derivative followed by formylation and esterification reactions. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) for bromination, Vilsmeier-Haack reagent for formylation, and ethanol in the presence of an acid catalyst for esterification.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-bromo-6-formyl-4-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydroxide) or a catalyst (e.g., palladium).
Oxidation Reactions: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction Reactions: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Major Products Formed
Substitution Reactions: Substituted thieno[3,2-b]pyrrole derivatives.
Oxidation Reactions: Carboxylic acid derivatives.
Reduction Reactions: Hydroxymethyl derivatives.
Scientific Research Applications
Ethyl 2-bromo-6-formyl-4-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicinal Chemistry: Its derivatives may exhibit biological activities and can be explored for potential therapeutic applications.
Material Science: It can be used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of ethyl 2-bromo-6-formyl-4-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate depends on its specific application. In medicinal chemistry, its biological activity may involve interactions with specific molecular targets such as enzymes or receptors. The bromine atom and formyl group can participate in various biochemical pathways, influencing the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-bromo-4-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate: Lacks the formyl group, which may affect its reactivity and applications.
Ethyl 6-formyl-4-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate: Lacks the bromine atom, which may influence its substitution reactions.
Ethyl 2-bromo-6-formyl-4H-thieno[3,2-b]pyrrole-5-carboxylate: Lacks the methyl group, which may alter its steric and electronic properties.
Uniqueness
Ethyl 2-bromo-6-formyl-4-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate is unique due to the presence of both bromine and formyl groups, which provide versatile reactivity for various chemical transformations. The combination of these functional groups in a single molecule allows for diverse applications in organic synthesis and medicinal chemistry.
Properties
IUPAC Name |
ethyl 2-bromo-6-formyl-4-methylthieno[3,2-b]pyrrole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO3S/c1-3-16-11(15)9-6(5-14)10-7(13(9)2)4-8(12)17-10/h4-5H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUGQKTXYTWPTSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1C)C=C(S2)Br)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70729175 | |
Record name | Ethyl 2-bromo-6-formyl-4-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70729175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1221186-55-5 | |
Record name | Ethyl 2-bromo-6-formyl-4-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1221186-55-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 2-bromo-6-formyl-4-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70729175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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